2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine sulfonyl group, a phthalazinone core, and a pyridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the morpholine sulfonyl group, and the attachment of the pyridine moiety. Common synthetic routes may involve:
Formation of the Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Pyridine Moiety: This step may involve nucleophilic substitution reactions where the pyridine group is introduced to the intermediate compound.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound, potentially altering its properties.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Researchers may explore its potential as a therapeutic agent, investigating its efficacy and safety in preclinical studies.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-12-DIHYDROPHTHALAZIN-2-YL}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE include other phthalazinone derivatives, morpholine sulfonyl compounds, and pyridine-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of these distinct moieties, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
2-[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1-oxophthalazin-2-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-19-9-10-20(16-24(19)38(35,36)31-12-14-37-15-13-31)26-22-7-2-3-8-23(22)27(34)32(30-26)18-25(33)29-17-21-6-4-5-11-28-21/h2-11,16H,12-15,17-18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHJNDYYANYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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